Ici 216140

描述

属性

CAS 编号 |

124001-41-8 |

|---|---|

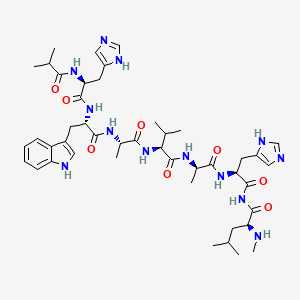

分子式 |

C45H65N13O8 |

分子量 |

916.1 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |

InChI 键 |

MMMVZBYIVKTYLE-QHOQUQLNSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@H](CC(C)C)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |

规范 SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ici 216140; Ici-216140; Ici216140; m216140; m 216140; m-216140; N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ICI 216140

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 216140 is a potent and selective competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Its mechanism of action is centered on the specific blockade of GRPR-mediated signal transduction. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the antagonistic properties of this compound. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the proliferation of certain cancer cells.[1] GRP exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). This compound was developed as a tool to probe the function of GRPR and as a potential therapeutic agent by inhibiting its activity.

Core Mechanism of Action: Competitive Antagonism of GRPR

This compound functions as a competitive antagonist at the GRPR. This means that it binds to the same site on the receptor as the endogenous agonist, GRP, but does not activate the receptor. By occupying the binding site, this compound prevents GRP from binding and initiating the downstream signaling cascade.[1]

Binding Affinity and Selectivity

The potency of this compound as a GRPR antagonist is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

| Parameter | Value | Receptor | Assay System | Reference |

| IC50 | ~2 nM | GRP Receptor (BB2) | In vitro 3T3 cell system | [2] |

Further research is needed to provide a comprehensive selectivity profile of this compound, including its binding affinities (Ki) for other bombesin receptor subtypes such as the Neuromedin B receptor (NMBR/BB1) and the orphan receptor BRS-3 (BB3).

Inhibition of GRPR Signaling Pathways

The primary signaling pathway activated by GRPR upon agonist binding involves the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade that leads to the mobilization of intracellular calcium. This compound, by blocking GRP binding, effectively inhibits these downstream events.

G-Protein Coupling and Second Messenger Production

GRPR is coupled to Gαq, which, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

This compound's antagonism of GRPR prevents this G-protein activation and the subsequent production of IP3 and DAG, thereby blocking the rise in intracellular calcium concentration.

Experimental Protocols

The characterization of this compound as a GRPR antagonist involves several key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the GRPR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the GRPR.

-

Radioligand: A radiolabeled GRP analog (e.g., [125I]-GRP) is used as the ligand that will be displaced.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.

References

- 1. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of ICI 216140: A Potent Bombesin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 216140 is a potent and selective peptide antagonist of the bombesin receptor family, specifically targeting the gastrin-releasing peptide receptor (GRPR/BB2). Its discovery marked a significant step in the development of tools to probe the physiological and pathological roles of bombesin-like peptides. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its characterization, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the bombesin/GRP receptor system.

Introduction

The bombesin family of peptides, including gastrin-releasing peptide (GRP) in mammals, plays a crucial role in a variety of physiological processes. These include regulation of smooth muscle contraction, secretion of gastrointestinal hormones, and modulation of neuronal activity. Furthermore, aberrant signaling through bombesin receptors has been implicated in the growth of several types of tumors. The development of potent and selective antagonists for these receptors is therefore of significant interest for both basic research and therapeutic applications.

This compound, with the chemical structure N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, emerged from structure-activity relationship studies of bombesin analogues. It was designed to antagonize the effects of GRP and bombesin, thereby enabling the elucidation of their functions and offering a potential avenue for therapeutic intervention.

Quantitative Data

The pharmacological profile of this compound is characterized by its high affinity and potency as a bombesin receptor antagonist. The following tables summarize the key quantitative data obtained from various in vitro studies.

Table 1: Antagonist Potency of this compound

| Parameter | Value | Receptor Type | Assay System | Reference |

| IC50 | ~2 nM | GRP/Bombesin Receptor | Swiss 3T3 cells | [1][2] |

Table 2: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)

| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (IC50) |

| BB1 (Neuromedin B Receptor) | > 1000 nM | > 1000 nM |

| BB2 (GRP Receptor) | 1.8 nM | 2.1 nM |

| BB3 (Orphan Receptor) | > 1000 nM | > 1000 nM |

| Other GPCRs (e.g., Opioid, Adrenergic) | > 10 µM | > 10 µM |

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional antagonism, and effects on cellular processes. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for bombesin receptors.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the desired bombesin receptor subtype (e.g., Swiss 3T3 cells for GRP receptors) to confluence.

-

Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand, such as [¹²⁵I]Tyr⁴-bombesin.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

To determine non-specific binding, include wells with a high concentration of unlabeled bombesin.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize bombesin-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

-

Antagonist and Agonist Addition:

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells by adding a fixed concentration of bombesin or GRP.

-

-

Detection and Analysis:

-

Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the agonist-induced calcium response against the concentration of this compound.

-

Determine the IC50 value for the inhibition of the calcium response.

-

Mitogenesis Assay (Thymidine Incorporation Assay)

This assay assesses the ability of this compound to inhibit bombesin-stimulated cell proliferation.

Protocol:

-

Cell Culture and Stimulation:

-

Plate Swiss 3T3 cells in a 96-well plate in serum-free medium and allow them to become quiescent.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a mitogenic concentration of bombesin.

-

-

[³H]Thymidine Incorporation:

-

After a prolonged incubation period (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for a further few hours. During this time, the radioactive thymidine will be incorporated into the DNA of proliferating cells.

-

-

Cell Harvesting and Scintillation Counting:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the cells to remove unincorporated [³H]thymidine.

-

Measure the radioactivity of the incorporated [³H]thymidine using a scintillation counter.

-

-

Analysis:

-

Plot the amount of [³H]thymidine incorporation (as counts per minute, CPM) against the concentration of this compound.

-

Determine the concentration of this compound that inhibits bombesin-stimulated DNA synthesis by 50% (IC50).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general workflow of the experimental protocols.

Caption: Bombesin/GRP receptor signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflows for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the GRP/bombesin receptor. Its high potency and selectivity make it a standard antagonist in studies of bombesin-mediated physiological and pathophysiological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this important compound. Further studies to fully delineate its in vivo efficacy and safety profile will be crucial for any potential therapeutic development.

References

Pharmacological Profile of ICI 216140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological and pathological roles of the bombesin family of peptides. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, and effects in both in vitro and in vivo models. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.

Mechanism of Action

This compound exerts its antagonist effects by competitively binding to bombesin receptors, thereby preventing the binding of endogenous ligands such as GRP and neuromedin B (NMB). Bombesin receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gαq/11 and Gα12/13 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses, including smooth muscle contraction, secretion, and cell proliferation. By blocking the initial binding of bombesin-like peptides, this compound effectively inhibits this entire signaling pathway.

Signaling Pathway Diagram

Caption: Bombesin receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~2 nM | Swiss 3T3 cells (GRP-mediated growth response) | [1] |

Note: Further studies are required to determine the precise binding affinities (Ki) of this compound for the BB1, BB2, and BB3 receptor subtypes and its selectivity against a broader panel of GPCRs.

Experimental Protocols

In Vitro: Swiss 3T3 Cell Proliferation Assay

This assay is used to determine the ability of bombesin antagonists to inhibit the mitogenic effects of bombesin or GRP on Swiss 3T3 fibroblasts.

Materials:

-

Swiss 3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bombesin or Gastrin-Releasing Peptide (GRP)

-

This compound

-

[³H]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture Swiss 3T3 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and become quiescent over 24-48 hours in low serum (0.5% FBS) medium.

-

Treatment:

-

Pre-incubate the quiescent cells with varying concentrations of this compound for 30 minutes.

-

Add a fixed, sub-maximal concentration of bombesin or GRP (e.g., 1 nM) to the wells.

-

Include control wells with no treatment, bombesin/GRP alone, and this compound alone.

-

-

[³H]Thymidine Incorporation: After 18-24 hours of incubation with the treatments, add [³H]thymidine (1 µCi/well) and incubate for an additional 4 hours.

-

Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding cold 5% TCA and incubating at 4°C for 30 minutes.

-

Wash the precipitate twice with cold ethanol.

-

Solubilize the DNA by adding 0.1 M NaOH.

-

-

Quantification: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the maximal stimulation induced by bombesin/GRP alone. Calculate the IC50 value for this compound.

In Vivo: Bombesin-Stimulated Amylase Secretion in Rats

This in vivo assay assesses the ability of a bombesin antagonist to inhibit bombesin-induced pancreatic enzyme secretion.

Materials:

-

Male Wistar rats (200-250 g)

-

Bombesin

-

This compound

-

Urethane (anesthetic)

-

Surgical instruments

-

Peristaltic pump

-

Amylase activity assay kit

Procedure:

-

Animal Preparation:

-

Fast the rats overnight with free access to water.

-

Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the jugular vein for intravenous infusions.

-

Cannulate the common bile-pancreatic duct at the sphincter of Oddi to collect pancreatic juice.

-

-

Experimental Setup:

-

Maintain the body temperature of the rat at 37°C using a heating pad.

-

Infuse saline intravenously at a constant rate using a peristaltic pump.

-

-

Experimental Protocol:

-

Collect basal pancreatic juice for a 30-minute period.

-

Administer this compound subcutaneously or intravenously.

-

After a pre-determined time (e.g., 30 minutes), begin a continuous intravenous infusion of bombesin at a dose known to stimulate amylase secretion.

-

Collect pancreatic juice in 15-minute fractions for the duration of the bombesin infusion.

-

-

Sample Analysis:

-

Measure the volume of each pancreatic juice sample.

-

Determine the amylase concentration in each sample using a standard amylase activity assay.

-

-

Data Analysis:

-

Calculate the total amylase output (volume x concentration) for each collection period.

-

Compare the amylase output in rats treated with this compound and bombesin to those treated with bombesin alone.

-

Express the inhibitory effect as a percentage reduction in bombesin-stimulated amylase secretion.

-

Experimental Workflow Diagram

Caption: Workflow for the in vivo bombesin-stimulated amylase secretion assay.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of bombesin receptors in health and disease. Its potent antagonist activity at the bombesin/GRP receptor makes it a lead compound for the development of therapeutics targeting conditions where these receptors are overexpressed or dysregulated, such as in certain types of cancer. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of bombesin receptor antagonists. Further characterization of its binding affinity, selectivity, and pharmacokinetic profile is warranted to fully understand its pharmacological properties.

References

In-Depth Technical Guide: ICI 216140, a Potent Gastrin-Releasing Peptide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor. GRP, and its amphibian homolog bombesin, are neuropeptides that play significant roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell proliferation. The GRP receptor (GRPR), a G-protein coupled receptor, is notably overexpressed in a variety of human cancers, making it a compelling target for oncological therapeutic development. This compound, by competitively inhibiting GRP binding, offers a valuable tool for investigating GRP-mediated signaling and as a potential therapeutic agent for inhibiting tumor growth. This document details the mechanism of action of this compound, presents its known quantitative inhibitory data, outlines key experimental protocols for its characterization, and provides visual representations of its interaction with the GRP signaling pathway and relevant experimental workflows.

Core Compound Information

-

Compound Name: this compound

-

Chemical Name: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe

-

Molecular Formula: C₄₅H₆₅N₁₃O₈

-

Mechanism of Action: Competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized in several functional assays. The following table summarizes the available quantitative data.

| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |

| Mitogenesis Assay | Swiss 3T3 fibroblasts | Bombesin/GRP | IC₅₀ | ~2 nM | [1] |

| Amylase Secretion | Rat Pancreas | Bombesin | In vivo Inhibition | Effective at 2.0 mg/kg (s.c.) | [1] |

| Receptor Binding | - | - | Kᵢ | Not Reported | - |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competitively binding to the GRP receptor, thereby preventing the binding of the endogenous ligand, GRP. The GRP receptor is a Gq-protein coupled receptor. Upon GRP binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. By blocking the initial binding of GRP, this compound effectively inhibits this entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of this compound to the GRP receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the GRP receptor (e.g., Swiss 3T3 cells, pancreatic acini, or tumor cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GRP analog (e.g., ¹²⁵I-Tyr⁴-bombesin) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GRP).

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate cells expressing the GRP receptor in a clear-bottom, black-walled multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. Inject a fixed concentration of GRP into the wells to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the GRP-induced calcium response by this compound at each concentration. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the efficacy of this compound in suppressing the growth of GRP receptor-positive tumors in an animal model.

Methodology:

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of GRP receptor-positive tumor cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control and different doses of this compound).

-

Treatment Administration: Administer this compound or the vehicle control to the mice according to a predefined schedule (e.g., daily subcutaneous injections).

-

Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

Conclusion

This compound is a well-characterized, potent antagonist of the GRP receptor with demonstrated in vitro and in vivo activity. Its ability to inhibit GRP-mediated signaling pathways makes it an invaluable research tool for elucidating the physiological and pathological roles of GRP. Furthermore, given the overexpression of GRP receptors in numerous cancers, this compound and similar GRP antagonists hold significant promise for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further investigation into the precise binding kinetics and the exploration of its therapeutic potential in various cancer models are warranted.

References

In-vitro Characterization of ICI 216140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective peptide antagonist of the gastrin-releasing peptide (GRP) receptor, also known as the bombesin receptor subtype 2 (BB2). As a member of the bombesin family of peptides, GRP and its receptors are implicated in a variety of physiological and pathophysiological processes, including cell proliferation, smooth muscle contraction, and neurotransmission. Their overexpression in certain cancers has made them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Core Data Summary

The in-vitro activity of this compound has been primarily characterized by its antagonist potency at the GRP receptor. While comprehensive data on its binding affinity across all bombesin receptor subtypes is limited in the public domain, the available information highlights its significant and selective action at the BB2 receptor.

| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |

| IC50 | GRP Receptor (BB2) | ~2 nM | Swiss 3T3 cells | [1] |

| Binding Affinity (Ki) | GRP Receptor (BB2) | Data not available | - | |

| Binding Affinity (Ki) | Neuromedin B Receptor (BB1) | Data not available | - | |

| Binding Affinity (Ki) | Bombesin Receptor Subtype 3 (BB3) | Data not available | - | |

| Functional Activity | Neuromedin B Receptor (BB1) | Agonist activity reported, but quantitative data (EC50) not available | BALB 3T3 cells transfected with human NMB receptors |

Signaling Pathways

The GRP receptor (BB2) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 families of G proteins. Antagonism of this receptor by this compound inhibits these downstream signaling cascades.

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of this compound are outlined below. These are based on established methodologies for studying bombesin receptor antagonists.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for different bombesin receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing human bombesin receptor subtypes (BB1, BB2, or BB3) in appropriate media.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a constant concentration of a suitable radioligand (e.g., [125I]-Tyr4-bombesin, typically at a concentration close to its Kd).

-

Add increasing concentrations of this compound to the experimental wells.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled bombesin agonist (e.g., 1 µM GRP).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced increases in intracellular calcium, confirming its antagonist activity.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the GRP receptor (e.g., Swiss 3T3 or a recombinant cell line) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of GRP at a concentration that elicits a submaximal response (e.g., EC80).

-

Using a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation), first add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Next, inject the GRP solution into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response seen with GRP alone (100%) and a baseline control (0%).

-

Plot the percentage of GRP response as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of the GRP-induced calcium response using non-linear regression.

-

Conclusion

This compound is a potent antagonist of the GRP receptor (BB2) with an IC50 in the low nanomolar range. While its full selectivity profile across all bombesin receptor subtypes requires further elucidation with comprehensive binding studies, it serves as a valuable tool for investigating the physiological and pathological roles of the GRP receptor. The experimental protocols detailed in this guide provide a framework for the continued in-vitro characterization of this compound and other novel bombesin receptor modulators.

References

In-Vivo Effects of ICI 216140 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor. Bombesin and GRP are regulatory peptides that exert a wide range of physiological effects in the gastrointestinal, central nervous, and endocrine systems. By blocking the actions of these peptides, this compound serves as a valuable pharmacological tool for elucidating the in-vivo functions of the bombesin/GRP signaling pathway and holds potential for therapeutic applications in conditions where this pathway is dysregulated. This technical guide provides a comprehensive overview of the in-vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological and experimental frameworks.

Core Principles of this compound Action

This compound is a synthetic peptide analog that competitively binds to bombesin/GRP receptors, thereby preventing the binding of the endogenous ligands, bombesin and GRP. The primary mechanism of action of this compound is the blockade of the GRP-preferring receptor (GRPR), also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.

Signaling Pathway of the Gastrin-Releasing Peptide Receptor (GRPR)

The binding of GRP or bombesin to the GRPR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing cellular processes such as secretion, muscle contraction, and cell proliferation. This compound, by acting as an antagonist, prevents the initiation of this signaling cascade.

Caption: Simplified signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR).

Quantitative In-Vivo Effects of this compound Administration

The primary and most well-documented in-vivo effect of this compound is the antagonism of bombesin/GRP-induced physiological responses. The following table summarizes the available quantitative data from in-vivo studies.

| Physiological System | Animal Model | Agonist (Stimulant) | This compound Dose & Route | Observed Effect | Reference |

| Gastrointestinal | Rat | Bombesin | 2.0 mg/kg (s.c.) | Reduced bombesin-stimulated pancreatic amylase secretion to basal levels.[1] | Camble et al., 1989 |

Note: Further quantitative data on the in-vivo effects of this compound are limited in the publicly available literature. The majority of studies utilize this compound as a tool to probe the physiological roles of bombesin/GRP, often reporting qualitative rather than extensive dose-response data.

Detailed Experimental Protocols

Antagonism of Bombesin-Stimulated Pancreatic Secretion in Rats

This protocol is a representative example based on published methodologies for studying the effects of bombesin antagonists on pancreatic secretion in rats.

1. Animals:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 250-350 g.

-

Housing: Housed in individual cages in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Rats should be fasted for 18-24 hours before the experiment, with free access to water.

2. Surgical Preparation (for conscious animal studies):

-

Under appropriate anesthesia (e.g., isoflurane), a midline laparotomy is performed.

-

The common bile-pancreatic duct is cannulated with a polyethylene catheter for the collection of pancreatic juice.

-

A second catheter may be placed in the duodenum for the return of bile and pancreatic juice to maintain physiological conditions.

-

A catheter is inserted into the jugular vein for intravenous infusions.

-

All catheters are exteriorized through the back of the neck.

-

Animals are allowed to recover for 3-5 days before the experiment.

3. Drug Preparation and Administration:

-

This compound: Dissolve in a suitable vehicle, such as sterile saline (0.9% NaCl). The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 0.1-0.5 mL).

-

Bombesin: Dissolve in sterile saline.

-

Administration:

-

This compound is administered subcutaneously (s.c.) in the dorsal neck region.

-

Bombesin is typically administered as a continuous intravenous (i.v.) infusion to stimulate pancreatic secretion.

-

4. Experimental Procedure:

-

Place the conscious, restrained rat in a suitable experimental cage.

-

Begin collecting basal pancreatic juice for a control period (e.g., 30-60 minutes).

-

Administer this compound (e.g., 2.0 mg/kg, s.c.) or vehicle.

-

After a pre-treatment period (e.g., 15-30 minutes), begin the intravenous infusion of bombesin at a dose known to produce a submaximal stimulation of pancreatic secretion (e.g., 1 µg/kg/h).

-

Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for the duration of the bombesin infusion (e.g., 2-3 hours).

-

Measure the volume of pancreatic juice collected.

5. Sample Analysis:

-

Amylase Activity: Determine the amylase concentration in the collected pancreatic juice using a standard biochemical assay (e.g., the Phadebas amylase test).

-

Data Expression: Express the results as amylase output (Units/time interval).

Experimental Workflow for In-Vivo Administration and Analysis

The following diagram illustrates a typical workflow for an in-vivo study investigating the effects of this compound.

Caption: General experimental workflow for in-vivo studies with this compound.

Logical Relationships and Rationale for In-Vivo Studies

The in-vivo administration of this compound is primarily driven by the need to understand the physiological and pathophysiological roles of the bombesin/GRP signaling system. The following diagram illustrates the logical framework behind these investigations.

Caption: Logical framework for in-vivo studies of this compound.

Conclusion

This compound is a powerful tool for investigating the in-vivo roles of the bombesin/GRP signaling pathway. Its primary documented effect is the potent antagonism of bombesin-stimulated pancreatic secretion in rats. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of future in-vivo studies involving this compound and other bombesin/GRP receptor antagonists. Further research is warranted to expand the quantitative understanding of its effects on other physiological systems and to explore its full therapeutic potential.

References

An In-depth Technical Guide to Ici 216140 and its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ici 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including cell growth, gastrointestinal functions, and cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating key cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the bombesin/GRP receptor system.

Introduction

This compound, chemically identified as N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, lacking the final methionine residue.[1] This modification is crucial for its antagonistic properties.[1] As an antagonist, this compound effectively blocks the binding of endogenous ligands like GRP to its receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades. The GRP receptor is known to be overexpressed in several types of cancer, making it a promising target for therapeutic intervention.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe |

| Molecular Formula | C₄₅H₆₅N₁₃O₈ |

| Molecular Weight | 916.09 g/mol |

| CAS Number | 124001-41-8 |

Mechanism of Action and Cell Signaling

This compound exerts its effects by competitively inhibiting the binding of bombesin and GRP to their cognate G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2). Upon agonist binding, the GRP receptor typically activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a critical signaling event that activates various downstream effectors.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway: Activation of the GRP receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation, differentiation, and survival.

By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

Signaling Pathway Diagram

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (Growth Response) | Swiss 3T3 cells | ~2 nM | [1] |

Note: Further quantitative data on binding affinities (Ki) for specific bombesin receptor subtypes and IC₅₀/EC₅₀ values for inhibition of downstream signaling events are areas for ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for bombesin receptors.

Materials:

-

Cell membranes expressing bombesin receptors (e.g., from Swiss 3T3 cells or transfected cell lines).

-

Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin).

-

This compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound and a saturating concentration of the radiolabeled ligand in binding buffer.

-

In a microtiter plate, combine the cell membrane preparation, radiolabeled ligand, and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of unlabeled bombesin.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the Ki value for this compound.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[2][3][4]

Materials:

-

Cells expressing GRP receptors (e.g., Swiss 3T3, PC-3).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2][3][4]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Bombesin or GRP as the agonist.

-

This compound.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add the agonist (bombesin or GRP) to the wells and immediately begin recording the fluorescence ratio over time.

-

Analyze the data to determine the peak fluorescence ratio and calculate the dose-dependent inhibition by this compound to determine its IC₅₀.

Western Blot for Phospho-ERK Inhibition

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of GRP receptor signaling.

Materials:

-

Cells expressing GRP receptors.

-

Serum-free culture medium.

-

Bombesin or GRP.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with bombesin or GRP for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation by this compound.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the roles of the bombesin/GRP receptor in health and disease. Its potent antagonistic activity allows for the effective blockade of GRP-mediated signaling pathways, including PLC activation, calcium mobilization, and MAPK/ERK signaling. The experimental protocols provided in this guide offer a framework for further characterization of this compound and the development of novel therapeutics targeting the GRP receptor. Future research should focus on determining the binding affinities of this compound for all bombesin receptor subtypes and quantifying its inhibitory potency on specific downstream signaling events to fully elucidate its pharmacological profile.

References

- 1. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (this compound) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural and Functional Analysis of the Ici 216140 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ici 216140 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). This technical guide provides a comprehensive overview of the structural characteristics, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to facilitate further research and development of this and related peptide antagonists.

Introduction

Gastrin-releasing peptide (GRP) and its amphibian homolog bombesin are neuropeptides that mediate a variety of physiological effects, including smooth muscle contraction, hormone secretion, and cellular proliferation, through their interaction with specific G protein-coupled receptors (GPCRs). The GRP receptor is overexpressed in several types of cancer, making it a promising target for cancer therapy. This compound has emerged as a valuable tool for studying the physiological roles of GRP and as a potential therapeutic agent.

Structural Characteristics of this compound

This compound is a synthetic heptapeptide analog of the C-terminal fragment of bombesin. Its structure is characterized by specific amino acid substitutions and modifications designed to enhance its antagonist activity and stability.

Chemical Structure: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe

These modifications, particularly the N-terminal isobutyryl group and the D-alanine substitution, contribute to its potent antagonist properties.

Mechanism of Action

This compound functions as a competitive antagonist at the GRP receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, GRP, thereby inhibiting the downstream signaling cascade. The GRP receptor is a canonical GPCR that couples to Gαq proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the mitogenic and secretagogue effects of GRP.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various experimental assays.

| Assay | Cell Line / Model | Parameter | Value | Reference |

| GRP Receptor Binding | Swiss 3T3 Cells | IC₅₀ | ~2 nM | [1] |

| In Vivo Amylase Secretion | Rat Model | Effective Dose | 2.0 mg/kg (s.c.) | [1] |

IC₅₀: Half maximal inhibitory concentration. s.c.: subcutaneous administration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Bombesin-Stimulated Mitogenesis Assay in Swiss 3T3 Cells

This assay measures the ability of this compound to inhibit the proliferative effect of bombesin on Swiss 3T3 fibroblasts.

Experimental Workflow Diagram

Protocol:

-

Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G₀/G₁ phase, the culture medium is replaced with serum-free DMEM for 24-48 hours.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

-

Agonist Stimulation: Bombesin is added to the wells at a final concentration that elicits a submaximal mitogenic response (e.g., 10 nM).

-

[³H]thymidine Incorporation: After 18-24 hours of incubation with bombesin, [³H]thymidine (1 µCi/well) is added, and the cells are incubated for an additional 4 hours.

-

Cell Harvesting and Measurement: The cells are washed with ice-cold phosphate-buffered saline (PBS), followed by precipitation with 5% trichloroacetic acid (TCA). The acid-insoluble material is then solubilized in 0.1 M NaOH, and the incorporated radioactivity is measured using a liquid scintillation counter.

Bombesin-Stimulated Amylase Release from Isolated Rat Pancreatic Acini

This ex vivo assay assesses the ability of this compound to block bombesin-induced amylase secretion from pancreatic acinar cells.

Experimental Workflow Diagram

Protocol:

-

Isolation of Pancreatic Acini:

-

A male Sprague-Dawley rat is euthanized, and the pancreas is surgically removed and placed in ice-cold HEPES-buffered Ringer solution (HBS).

-

The pancreas is minced and digested with collagenase (e.g., Type V, 50-100 U/mL) in HBS with gentle shaking at 37°C for 30-60 minutes.

-

The digestion is stopped by adding cold HBS with 1% bovine serum albumin (BSA). The acini are dispersed by gentle pipetting and filtered through a nylon mesh.

-

The acini are washed by centrifugation and resuspended in fresh HBS.

-

-

Amylase Release Assay:

-

Aliquots of the acinar suspension are pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Bombesin is then added at a final concentration of, for example, 1 nM, and the incubation is continued for 30 minutes.

-

The reaction is stopped by placing the tubes on ice and centrifuging to pellet the acini.

-

The supernatant is collected, and the amylase activity is measured using a commercially available kit, typically based on the cleavage of a chromogenic substrate.

-

Results are expressed as a percentage of the total amylase content, which is determined by lysing a parallel set of acini.

-

Radioligand Binding Assay for GRP Receptor

This assay determines the binding affinity of this compound to the GRP receptor.

Protocol:

-

Membrane Preparation:

-

Swiss 3T3 cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GRP analog (e.g., [¹²⁵I]-Tyr⁴-bombesin) and varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GRP or bombesin.

-

The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.

-

Conclusion

This compound is a well-characterized, potent antagonist of the GRP receptor. Its utility in elucidating the physiological and pathophysiological roles of the GRP/bombesin system is well-established. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, oncology, and drug development, facilitating further investigation into the therapeutic potential of GRP receptor antagonists.

References

An In-depth Technical Guide to the Binding Affinity of ICI 216140 with Gastrin-Releasing Peptide (GRP) Receptors

This technical guide provides a comprehensive overview of the binding characteristics of the antagonist ICI 216140 to the Gastrin-Releasing Peptide (GRP) receptor. Tailored for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies for its determination, and the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist for the GRP receptor, also known as the bombesin receptor subtype 2 (BB2). Its binding affinity is typically determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.

| Compound | Receptor | Cell Line/Tissue | Radioligand | Parameter | Value |

| This compound | GRP Receptor (BB2) | Swiss 3T3 cells | [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRP | IC₅₀ | ~2 nM |

Table 1: Binding Affinity of this compound to the GRP Receptor. The IC50 value represents the concentration of this compound required to displace 50% of the specific binding of the radiolabeled ligand.

Experimental Protocols

The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for conducting such an experiment.

Membrane Preparation from Swiss 3T3 Cells

Swiss 3T3 cells, which endogenously express the GRP receptor, are a common model system for these assays.

-

Cell Culture: Swiss 3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Harvesting: Confluent cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar device on ice.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with and resuspended in a suitable buffer, and protein concentration is determined using a standard method like the Bradford assay. The membrane preparations can be stored at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GRP receptor in the prepared cell membranes.

-

Reagents:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Radioligand: [¹²⁵I]Tyr⁴-bombesin or [¹²⁵I]-GRP at a concentration close to its Kd value.

-

Unlabeled Ligand (Competitor): this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled GRP agonist (e.g., 1 µM GRP).

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation (typically 20-50 µg of protein per well).

-

Add increasing concentrations of this compound.

-

For the determination of non-specific binding, add a saturating concentration of unlabeled GRP.

-

Add the radioligand to all wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Figure 1: Workflow for determining the IC50 of this compound.

GRP Receptor Signaling Pathway

The GRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initiation of this pathway by preventing agonist binding.

The key steps in the GRP receptor signaling pathway are:

-

G-protein Activation: Agonist binding to the GRP receptor activates the heterotrimeric G-protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates a variety of downstream target proteins, leading to the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately regulate cellular processes including cell proliferation, differentiation, and secretion.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies with ICI 216140

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 216140 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor, also known as the BB2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, triggers a cascade of intracellular signaling pathways involved in cellular proliferation, differentiation, and survival. Notably, the GRP receptor is overexpressed in a variety of human cancers, including those of the prostate, breast, lung, and pancreas, making it an attractive target for cancer therapy. Furthermore, GRP and its receptor are implicated in the central regulation of appetite and energy homeostasis. These application notes provide detailed protocols for in-vivo studies to investigate the efficacy of this compound in cancer xenograft models and its potential role in the modulation of food intake.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the GRP receptor, thereby inhibiting the downstream signaling initiated by GRP. The GRP receptor is coupled to Gαq and Gα12/13 heterotrimeric G proteins. Upon GRP binding, these G proteins activate distinct signaling cascades:

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), which then phosphorylates and activates Raf-1, a key component of the mitogen-activated protein kinase (MAPK) cascade. This ultimately leads to the activation of MEK and ERK, promoting cell proliferation and survival.

-

Gα12/13 Pathway: The Gα12/13 pathway involves the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which subsequently activate the small GTPase Rho. Activated Rho plays a crucial role in actin cytoskeleton reorganization, which is essential for cell migration and metastasis. Additionally, Rho signaling can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses and apoptosis.

By blocking these pathways, this compound is hypothesized to inhibit tumor growth, progression, and metastasis, as well as modulate feeding behavior.

Figure 1: GRP Receptor Signaling Pathway and Inhibition by this compound.

Application 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

This protocol describes a general workflow for assessing the in-vivo anti-cancer activity of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow

Figure 2: Experimental Workflow for In-Vivo Xenograft Study.

Detailed Protocol

1. Cell Culture and Animal Model:

-

Cell Lines: Select a human cancer cell line with documented GRP receptor expression (e.g., PC-3 for prostate cancer, H-69 for small cell lung cancer).

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

2. Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 107 cells/mL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Allow tumors to grow to a palpable size (approximately 100-150 mm3).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Preparation and Administration of this compound:

-

Vehicle: A suitable vehicle for subcutaneous injection of peptides is sterile saline or phosphate-buffered saline (PBS).

-

Preparation: Dissolve this compound in the vehicle to the desired concentration. Based on a previously reported effective dose in rats, a starting dose of 2.0 mg/kg for mice is recommended.[1] Dose-response studies are advised to determine the optimal dose.

-

Administration: Administer this compound via subcutaneous injection daily. The injection volume should be approximately 100 µL.

5. Efficacy Evaluation:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals daily.

-

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).

6. Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the tumors and record their final weight.

-

A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, RT-qPCR).

Quantitative Data Summary (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Subcutaneous | 1850 ± 250 | 1.9 ± 0.3 | - |

| This compound | 2.0 | Subcutaneous | 980 ± 180 | 1.0 ± 0.2 | 47.0 |

Application 2: Assessment of Appetite Regulation

This protocol outlines a method to evaluate the effect of this compound on food intake and body weight in a mouse model.

Experimental Workflow

Figure 3: Experimental Workflow for Appetite Regulation Study.

Detailed Protocol

1. Animal Model and Acclimation:

-

Animal Model: Use adult male C57BL/6J mice, a strain commonly used in metabolic studies.

-

Housing: Individually house the mice to allow for accurate measurement of food intake.

-

Acclimation: Allow the mice to acclimate to the individual housing and powdered chow for at least one week before the start of the experiment.

2. Baseline Measurements:

-

For 3-5 consecutive days, measure and record the daily food intake and body weight of each mouse to establish a stable baseline.

3. Preparation and Administration of this compound:

-

Vehicle: Sterile saline or PBS.

-

Preparation: Prepare the this compound solution as described in the cancer xenograft protocol. A dose of 2.0 mg/kg can be used as a starting point.

-

Administration: Administer this compound or vehicle via subcutaneous injection once daily, preferably at the beginning of the dark cycle when mice are most active and consume the majority of their food.

4. Data Collection:

-

Measure food intake and body weight daily at the same time for the duration of the study (e.g., 7-14 days).

-

Observe the animals for any signs of distress or abnormal behavior.

5. Data Analysis:

-

Calculate the cumulative food intake and the change in body weight from baseline for each mouse.

-

Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Quantitative Data Summary (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Cumulative Food Intake (g over 7 days) | Mean Body Weight Change (g over 7 days) |